molecular formula C9H10ClN3 B13197364 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B13197364
M. Wt: 195.65 g/mol
InChI Key: CDSFJRQNNMSCJR-UHFFFAOYSA-N
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Description

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a chlorine atom at the 4th position and a propyl group at the 1st position of the imidazole ring makes it a unique and versatile molecule. Imidazopyridines are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyridine-2-carbaldehyde with propylamine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating the mixture in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological and chemical properties.

Scientific Research Applications

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

    4-Chloro-1H-imidazo[4,5-c]pyridine: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    1-Propyl-1H-imidazo[4,5-c]pyridine: Lacks the chlorine atom, which can influence its substitution reactions and overall stability.

    4-Bromo-1-propyl-1H-imidazo[4,5-c]pyridine: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and applications.

Uniqueness: The presence of both the chlorine atom and the propyl group in 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine makes it unique in terms of its chemical properties and potential applications. The combination of these substituents can enhance its biological activity and make it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

4-chloro-1-propylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H10ClN3/c1-2-5-13-6-12-8-7(13)3-4-11-9(8)10/h3-4,6H,2,5H2,1H3

InChI Key

CDSFJRQNNMSCJR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C=CN=C2Cl

Origin of Product

United States

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